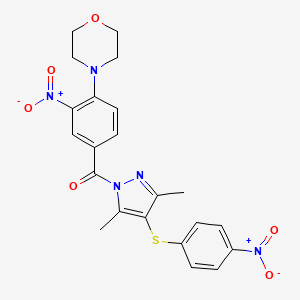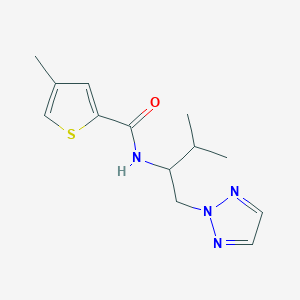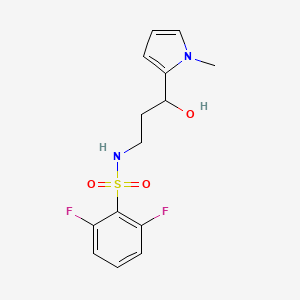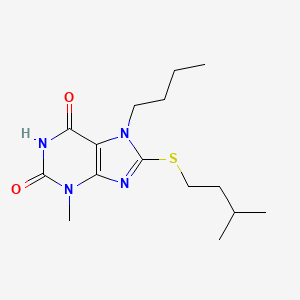![molecular formula C20H19ClN4O5S B2450609 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide CAS No. 533869-39-5](/img/structure/B2450609.png)
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide” is a chemical compound with the molecular formula C23H27ClN4O4S . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. This involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, gave the title sulfonamides .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. Heterocyclic moieties, like the 1,3,4-thiadiazole ring in this compound, often exhibit diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical behavior of 1,3,4-oxadiazole derivatives have been widely studied. These compounds are known for their versatility in chemical reactions, leading to the development of various pharmacologically active molecules and materials with unique properties. The study by Couture and Warkentin (1997) on the chemistry of cyclic aminooxycarbenes highlighted the reactivity of oxadiazoline derivatives, which are closely related to oxadiazoles, in forming spiro-fused hydantoins through reactions with isocyanates, showcasing the potential of these compounds in synthesizing complex molecules (Couture & Warkentin, 1997).
Structural Studies
Crystal structure and Hirshfeld surface analysis of oxadiazole derivatives reveal insights into their molecular interactions and stability. Karanth et al. (2019) conducted structural analyses of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, providing a foundational understanding of their crystal packing and potential for forming stable compounds, which is crucial for the development of new materials and drugs (Karanth et al., 2019).
Pharmacological Applications
The search for new anticancer agents has led to the exploration of 1,3,4-oxadiazole derivatives. Ravinaik et al. (2021) synthesized a series of benzamide derivatives containing the 1,3,4-oxadiazole moiety, demonstrating moderate to excellent anticancer activity against several cancer cell lines. This indicates the potential of such compounds in developing new anticancer therapies (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been associated with a wide range of biological activities
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group
Biochemical Pathways
Compounds with similar structures have been reported to possess antiviral, anti-inflammatory, and anticancer activities , suggesting that they may affect multiple biochemical pathways. More research is needed to identify the specific pathways affected by this compound.
Result of Action
Similar compounds have shown certain anti-tobacco mosaic virus activity . More research is needed to understand the specific effects of this compound’s action.
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O5S/c1-20(2)11-29-12-25(20)31(27,28)14-9-7-13(8-10-14)17(26)22-19-24-23-18(30-19)15-5-3-4-6-16(15)21/h3-10H,11-12H2,1-2H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOWIEZKVGUPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2450528.png)
![Dimethyl 2-{[(4-{[2,5-bis(methoxycarbonyl)anilino]carbothioyl}piperazino)carbothioyl]amino}terephthalate](/img/structure/B2450532.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2450534.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2450536.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2450539.png)
![1-(2-oxo-2-pyrrolidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2450541.png)



![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(isochroman-3-ylmethyl)urea](/img/structure/B2450545.png)

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2450549.png)